molecular formula C8H8N2O B163955 7-methoxy-1H-indazole CAS No. 133841-05-1

7-methoxy-1H-indazole

Cat. No. B163955
M. Wt: 148.16 g/mol
InChI Key: QCBANHQTMCETBI-UHFFFAOYSA-N
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Description

7-methoxy-1H-indazole is a compound with the molecular formula C8H8N2O . It is an inhibitor of nitric oxide synthase . The methoxy group lies in the plane of the indazole system with its methyl group located trans to the indazole N-H group .


Synthesis Analysis

The synthesis of 1H-indazoles and their N-oxides involves a selective electrochemical process. The outcomes of this process are determined by the nature of the cathode material .


Molecular Structure Analysis

The crystal structure of 7-methoxy-1H-indazole shows that the methoxy group lies in the plane of the indazole system with its methyl group located trans to the indazole N-H group . The crystal packing consists principally of hydrogen-bonded trimers .


Chemical Reactions Analysis

The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .


Physical And Chemical Properties Analysis

7-methoxy-1H-indazole has a molecular weight of 147.17 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 147.068413911 g/mol .

Scientific Research Applications

Medicinal Chemistry

Indazole is an important scaffold in medicinal chemistry . The progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with interesting pharmacological properties .

Method of Application

The 2-phenyl-2H-indazole scaffold was accessed by a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization .

Results

Particularly, the antiprotozoal activity of indazole derivatives have been recently reported . Some indazole derivatives possess strong antiprotozoal activity and are also characterized by a continuous structure-activity relationship .

Antimicrobial Activities

The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .

Method of Application

The study involved the synthesis of 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole .

Results

It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . The compound 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .

Antihypertensive Agents

Indazole-containing heterocyclic compounds have been used as antihypertensive agents .

Method of Application

The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

Results

These compounds have shown promising results in controlling high blood pressure .

Anticancer Agents

Several new N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .

Method of Application

The study involved the synthesis of N-phenyl-1H-indazole-1-carboxamides .

Results

These compounds showed promising antiproliferative activities against various clinically isolated cancer types .

Anti-Inflammatory Agents

Indazoles have been used as anti-inflammatory agents .

Method of Application

The study involved the synthesis of 2,3-disubstituted tetrahydro-2H-indazoles .

Results

These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antidepressant Agents

Indazole-containing heterocyclic compounds have been used as antidepressant agents .

Method of Application

The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .

Results

These compounds have shown promising results in controlling depressive symptoms .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Method of Application

The study involved the synthesis of various indazole derivatives .

Results

These compounds showed promising inhibitory activities against HIV protease .

Acetylcholinesterase Inhibitors

Indazole derivatives have been used as acetylcholinesterase inhibitors .

Method of Application

The study involved the synthesis of various indazole derivatives .

Results

These compounds showed promising inhibitory activities against acetylcholinesterase .

Future Directions

Indazole-containing derivatives, including 7-methoxy-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They are important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing methods to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBANHQTMCETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439880
Record name 7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-1H-indazole

CAS RN

133841-05-1
Record name 7-Methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J Sopková-de Oliveira Santos, V Collot… - … Section C: Crystal …, 2002 - scripts.iucr.org
The crystal structure of 7-methoxy-1H-indazole, C8H8N2O, an inhibitor of nitric oxide synthase, shows that the methoxy group lies in the plane of the indazole system with its methyl …
Number of citations: 12 scripts.iucr.org
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… of the inhibitory activity but the 7-methoxy derivative remains the most potent isomer in this series.22, 23, 24 The higher affinity of 1 for NOSs when compared to 7-methoxy-1H-indazole …
Number of citations: 29 www.sciencedirect.com
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
… 7-Methoxy-1H-indazole-6-carboxylic acid 22 was obtained by treatment of 3-amino-2-methoxy-4-methylbenzoic acid 21 with isoamyl nitrite ( Scheme 8 ). Subsequent demethylation in …
Number of citations: 28 www.tandfonline.com
A Tuynman, C Pérollier, Y Frapart, P Schumann-Bard… - Nitric Oxide, 2003 - Elsevier
A series of isomeric methoxyindazoles has been evaluated as inhibitors of purified recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS). 7-Methoxyindazole (7-…
Number of citations: 14 www.sciencedirect.com
RM Claramunt, C Lopez, C Perez-Medina… - Bioorganic & medicinal …, 2009 - Elsevier
… Amino and alkoxy indazoles afforded poor inhibition results, save 7-methoxy-1H-indazole (7-MI, 3) that showed unexpected activity.31, 32, 33, 34, 35, 36 We have summarized in …
Number of citations: 56 www.sciencedirect.com
R Blattner, RJ Ferrier - Carbohydrate research, 1986 - Elsevier
… is (1R,2S,3R,4S,5S)-2,3,4-tribenzoyloxy-1-hydroxy-6-oxabicyclo [3.2.1]octane (15); small proportions of the epimeric spiro-epoxides and 1-acetyl-6-benzoyloxy-7-methoxy-1H-indazole …
Number of citations: 15 www.sciencedirect.com
Y Zhan, X Ding, H Wang, H Yu, F Ren - Tetrahedron Letters, 2018 - Elsevier
… Among them, the 7-methoxy-1H-indazole (1e) gave the lowest yield, which was likely attributed to the steric hindrance of the methoxy group. Introducing electron-withdrawing …
Number of citations: 4 www.sciencedirect.com
X Ding, J Bai, H Wang, B Zhao, J Li, F Ren - Tetrahedron, 2017 - Elsevier
… Among them, the 7-methoxy-1H-indazole (1e) provided the lowest regioselectivity (N-1/N-2 arylation ratio = 3:1) which might be the result of the steric effect of the methoxy group. …
Number of citations: 24 www.sciencedirect.com
T Jack, MD Ruepp, AJ Thompson, O Mühlemann… - Chimia, 2014 - chimia.ch
The 5-HT3 receptor is one of several ion channels responsible for the transmission of nerve impulses in the peripheral and central nervous systems. Until now, it has been difficult to …
Number of citations: 7 www.chimia.ch
V Bertolasi, V Ferretti - Encyclopedia of Supramolecular …, 2013 - api.taylorfrancis.com
… The molecules of 7-methoxy-1H-indazole (7m1Hind)[27] are linked in the crystalline state … 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallogr., C …
Number of citations: 2 api.taylorfrancis.com

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